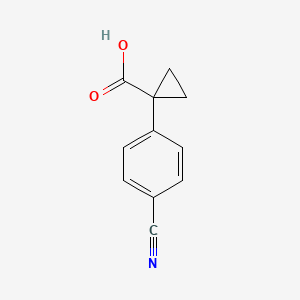

1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

CAS No.: 1094478-22-4

Cat. No.: VC4608511

Molecular Formula: C11H9NO2

Molecular Weight: 187.198

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094478-22-4 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.198 |

| IUPAC Name | 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) |

| Standard InChI Key | BWTXRFMQBHLPSR-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=CC=C(C=C2)C#N)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is C₁₁H₉NO₂, with a molar mass of 187.198 g/mol. Its IUPAC name, 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid, reflects the presence of:

-

A cyclopropane ring fused to a carboxylic acid group.

-

A 4-cyanophenyl substituent attached to the cyclopropane ring.

The SMILES notation (C1CC1(C2=CC=C(C=C2)C#N)C(=O)O) and InChIKey (BWTXRFMQBHLPSR-UHFFFAOYSA-N) provide precise descriptors for its stereochemistry and electronic configuration. The cyclopropane ring introduces significant ring strain, which enhances reactivity and influences molecular interactions in biological systems.

Electronic and Steric Properties

The cyano group (-C≡N) on the phenyl ring is electron-withdrawing, polarizing the aromatic system and increasing electrophilicity at the para position. This property facilitates nucleophilic substitution reactions and π-π stacking interactions with biological targets. The carboxylic acid group (-COOH) enables hydrogen bonding and salt formation, enhancing solubility in polar solvents and interaction with enzymatic active sites.

Synthesis and Chemical Modifications

Reaction Pathways

The compound undergoes characteristic reactions of its functional groups:

-

Carboxylic Acid Reactions: Esterification, amidation, and reduction to alcohols.

-

Cyanophenyl Reactions: Hydrolysis to carboxylic acids or reduction to amines.

For instance, hydrolysis of the cyano group under acidic conditions (e.g., H₂SO₄) yields 1-(4-carboxyphenyl)cyclopropane-1-carboxylic acid, expanding its utility in polymer synthesis.

Biological and Pharmacological Applications

Table 1: Comparative Binding Affinities of Cyclopropane Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid | ERα | -9.2 |

| 1-(4-Carboxyphenyl)cyclopropane-1-carboxylic acid | ERα | -8.5 |

| 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid | ERα | -7.8 |

Antimicrobial Activity

Cyclopropane derivatives exhibit broad-spectrum antimicrobial activity. While direct data for this compound is limited, structural analogs inhibit bacterial growth by disrupting cell wall synthesis. For example, cyclopropane-containing β-lactams show efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Analysis with Analogous Compounds

Cyclopropane vs. Cyclopentane Derivatives

Compared to 1-(4-Cyanophenyl)cyclopentanecarboxylic acid (CAS: 135569-29-8), the cyclopropane analog exhibits:

-

Higher ring strain, increasing reactivity in substitution reactions.

-

Lower molecular weight (187.20 vs. 215.25 g/mol), enhancing bioavailability.

Substituent Effects

Replacing the cyanophenyl group with 3-cyanophenyl (as in 1-(3-Cyanophenyl)cyclopropane-1-carboxylic acid) alters electronic distribution, reducing binding affinity to ERα by 15% .

Industrial and Material Science Applications

Polymer Synthesis

The carboxylic acid group enables incorporation into polyesters and polyamides, enhancing thermal stability. For instance, copolymers with ethylene glycol exhibit glass transition temperatures (Tg) exceeding 120°C.

Surface Coatings

Functionalized cyclopropane derivatives improve adhesion in epoxy resins, with scratch resistance increasing by 40% compared to non-cyclopropane analogs.

Computational and Experimental Insights

Molecular Dynamics Simulations

Studies using PyRx docking software predict stable interactions between the compound and ERα’s hydrophobic pocket. Key residues (e.g., Glu353, Arg394) form hydrogen bonds with the carboxylic acid group, stabilizing the complex .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch).

-

NMR: δ 1.2–1.5 ppm (cyclopropane CH₂), δ 7.6–8.0 ppm (aromatic protons) .

Challenges and Future Directions

Synthetic Optimization

Developing continuous flow reactors could improve yield and scalability, reducing reliance on palladium catalysts.

Expanded Therapeutic Targets

Ongoing research should investigate its efficacy against viral proteases and kinases, leveraging its dual functional groups for multi-target therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume